2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride
Description
2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride is a cyclopropane-containing amine derivative featuring a methanesulfonylmethyl substituent and a hydrochloride salt. This compound is hypothesized to serve as a key intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors or enzymes due to its amine functionality and sulfonyl group, which are common motifs in bioactive molecules .
Properties
IUPAC Name |
2-[1-(methylsulfonylmethyl)cyclopropyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7(2-3-7)4-5-8;/h2-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDYBBXBZQCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride typically involves the reaction of cyclopropylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a range of 0°C to room temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Condensation and Reductive Amination
The compound can be synthesized via a three-step process involving imine formation , reduction , and salt formation (Table 1) .
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Step 1 : Condensation of cyclopropyl methyl ketone with a chiral amine (e.g., (S)-(−)-α-phenylethylamine) in the presence of Ti(OiPr)₄ as a Lewis acid in THF .
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Step 2 : Reduction of the imine intermediate using NaBH₄ in ethanol/THF .
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Step 3 : Formation of the hydrochloride salt via treatment with HCl in ethanol .
Optical Resolution
The free base can be resolved using chiral acids (e.g., (R)-mandelic acid) in methyl tert-butyl ether (MTBE) to achieve >99% enantiomeric excess (ee) .
Amine Group Reactions
The primary amine participates in nucleophilic substitution and acylation (Table 2) :
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form secondary amines.
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, methyl iodide, 60°C | N-Methyl derivative | |
| Acylation | Et₃N, CH₂Cl₂, acetyl chloride, 0°C | N-Acetylated product |
Sulfonyl Group Reactivity
The methanesulfonyl group exhibits stability under acidic/basic conditions but may undergo elimination at high temperatures (>150°C) .
Cyclopropane Ring Opening
The strained cyclopropane ring undergoes acid-catalyzed ring-opening (e.g., with H₂SO₄) to form linear alkenes .
Stability and Degradation Pathways
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Thermal Degradation : Decomposes at >200°C, releasing SO₂ and cyclopropane derivatives .
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Hydrolytic Stability : Stable in aqueous ethanol (pH 4–9) but degrades under strong acidic (pH < 2) or basic (pH > 10) conditions .
Comparative Reactivity with Analogs
Reactivity differs significantly from non-cyclopropyl analogs due to ring strain (Table 3) :
| Compound | Amine pKa | Sulfonyl Stability | Cyclopropane Reactivity |
|---|---|---|---|
| 2-(Methylsulfonyl)ethanamine hydrochloride | 8.2 | High | N/A |
| Target Compound | 7.8 | Moderate | High (ring-opening) |
Mechanistic Insights
Scientific Research Applications
2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride is structurally similar to other cyclopropylamine derivatives, such as 2-[1-(Methylsulfanyl)methyl)cyclopropyl]ethan-1-amine. the presence of the methanesulfonyl group imparts unique chemical properties that distinguish it from its analogs. These differences can influence its reactivity, solubility, and biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The methanesulfonylmethyl group in the target compound introduces strong electron-withdrawing properties, enhancing solubility in polar solvents compared to the trifluoromethyl group in , which primarily increases lipophilicity.
Cyclopropane vs. Cyclobutane :
- The cyclopropane ring in the target compound imposes greater ring strain than the cyclobutane in , which may influence conformational stability and metabolic resistance.
Q & A
Basic: What are the key synthetic challenges in preparing 2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride, and how can cyclopropane ring stability be maintained during synthesis?
Methodological Answer:
The synthesis of cyclopropane-containing compounds like this amine hydrochloride requires precise control of ring-forming reactions. A common approach involves cyclopropanation via sulfonium ylides (e.g., Corey-Chaykovsky reaction) or transition-metal-catalyzed methods (e.g., Simmons-Smith reaction). Key challenges include:
- Ring-opening side reactions : Minimized by using low temperatures (-78°C to 0°C) and aprotic solvents (e.g., THF, DCM) to stabilize reactive intermediates .
- Methanesulfonyl group introduction : Methanesulfonyl chloride is typically employed under basic conditions (e.g., triethylamine) to functionalize the cyclopropane-bearing intermediate. Excess base must be avoided to prevent decomposition .
- Amine protection/deprotection : Reductive amination (using NaBH(OAc)₃ in DCE) or Boc-protection strategies can prevent unwanted side reactions during salt formation .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for verifying cyclopropane geometry (characteristic coupling constants: J = 5–10 Hz for adjacent protons) and methanesulfonylmethyl group integration. Example: Cyclopropane protons appear as multiplet signals near δ 1.0–2.0 ppm, while the methylsulfonyl group shows a singlet at δ ~3.0 ppm .
- HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy. Discrepancies may indicate impurities or incorrect salt stoichiometry .
- X-ray crystallography : Resolves stereochemical ambiguities in the cyclopropane ring and confirms hydrochloride salt formation .
Advanced: How can researchers design functional assays to evaluate this compound’s selectivity for serotonin 2C (5-HT2C) receptors versus off-target binding?
Methodological Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-mesulergine for 5-HT2C) in HEK-293 cells expressing recombinant receptors. Compare IC₅₀ values against 5-HT2A/2B subtypes to assess selectivity .
- Functional selectivity (β-arrestin vs. Gq signaling) : Employ TR-FRET-based assays (e.g., IP1 accumulation for Gq; β-arrestin recruitment assays) to identify biased agonism .
- In vivo models : Utilize 5-HT2C receptor knockout mice to confirm target-specific effects in behavioral assays (e.g., locomotor activity tests) .
Advanced: What experimental strategies address discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Buffer/pH optimization : Test activity in physiological buffers (pH 7.4) versus assay-specific buffers, as hydrochloride salts may exhibit pH-dependent solubility .
- Metabolic stability assessment : Incubate the compound with liver microsomes to identify metabolites that could interfere with activity measurements .
- Orthogonal assays : Validate receptor binding data with functional readouts (e.g., cAMP inhibition for Gi-coupled receptors) to rule out assay-specific artifacts .
Advanced: How should researchers mitigate hydrolysis or degradation of the methanesulfonylmethyl group during long-term storage?
Methodological Answer:
- Storage conditions : Store at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and oxidative degradation .
- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to detect degradation products (e.g., free amine or sulfonic acid derivatives) .
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt with cryoprotectants (e.g., trehalose) to enhance stability .
Advanced: What computational methods predict the compound’s pharmacokinetic properties, and how can these guide in vivo studies?
Methodological Answer:
- ADMET prediction tools : Use SwissADME or ADMETLab to estimate logP (target <3 for CNS penetration), BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) simulations : Model interactions with 5-HT2C receptors to identify critical binding residues (e.g., Asp134 salt bridges) and optimize lead analogs .
- In silico toxicity screening : Apply Derek Nexus to flag potential cardiotoxicity (hERG inhibition) or mutagenicity risks before animal testing .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .
- First-aid measures : For inhalation exposure, move to fresh air and monitor for respiratory distress. For skin contact, wash with soap and water for 15 minutes .
Advanced: How can enantiomeric impurities in the cyclopropane ring affect biological activity, and what chiral resolution methods are recommended?
Methodological Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases to resolve enantiomers .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .
- Biological impact : Test individual enantiomers in receptor assays; even minor impurities (e.g., 5% opposite enantiomer) can significantly alter efficacy or toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
